

An In-Depth Technical Guide to the Spectroscopic Data of Pentachloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **pentachloroethane** (C_2HCl_5), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for **pentachloroethane** is C_2HCl_5 , with a molecular weight of approximately 202.3 g/mol. Its structure consists of a two-carbon ethane backbone with five chlorine substituents and one hydrogen atom. This structure gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H NMR Data

The proton NMR spectrum of **pentachloroethane** is characterized by a single signal, as there is only one proton in the molecule.

Chemical Shift (δ) ppm	Multiplicity
~6.09	Singlet

Table 1: ^1H NMR Spectroscopic Data for **Pentachloroethane**. The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Data

The carbon-13 NMR spectrum of **pentachloroethane** displays two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~75	CHCl_2
~103	CCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **Pentachloroethane**. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of **pentachloroethane** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Vibration Type	Intensity
~3000	C-H stretch	Weak
~1250	C-H bend	Medium
~800-600	C-Cl stretch	Strong

Table 3: Key IR Absorption Bands for **Pentachloroethane**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **pentachloroethane** shows a characteristic fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion
202	Low	$[\text{C}_2\text{HCl}_5]^+$ (Molecular Ion)
167	High	$[\text{C}_2\text{Cl}_5]^+$
131	Medium	$[\text{C}_2\text{Cl}_4]^+$
117	High	$[\text{CCl}_3]^+$
82	Medium	$[\text{CHCl}_2]^+$

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of **Pentachloroethane**.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

^1H and ^{13}C NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of liquid **pentachloroethane**.

Materials:

- High-field NMR spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3)
- **Pentachloroethane** sample
- Pipettes

- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **pentachloroethane** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - For ^1H NMR:
 - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8 to 16 for a concentrated sample).
 - Set the relaxation delay (e.g., 1-2 seconds).
 - Acquire the Free Induction Decay (FID).
 - For ^{13}C NMR:

- Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).
- Use a proton-decoupled pulse sequence.
- Set a larger number of scans (typically 128 or more) due to the low natural abundance of ^{13}C .
- Set an appropriate relaxation delay (e.g., 2-5 seconds).
- Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **pentachloroethane**.

Materials:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure:

- Background Spectrum:

- Ensure the sample compartment of the FTIR spectrometer is empty.
- Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
- Sample Preparation (Neat Liquid):
 - Place one clean, dry salt plate on a clean surface.
 - Using a pipette, place a single drop of **pentachloroethane** onto the center of the salt plate.
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder in the spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of **pentachloroethane** using electron ionization.

Materials:

- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

- **Pentachloroethane** sample
- Microsyringe (for GC injection) or capillary tube (for direct insertion)
- Volatile solvent (e.g., dichloromethane or methanol) for dilution if using GC-MS.

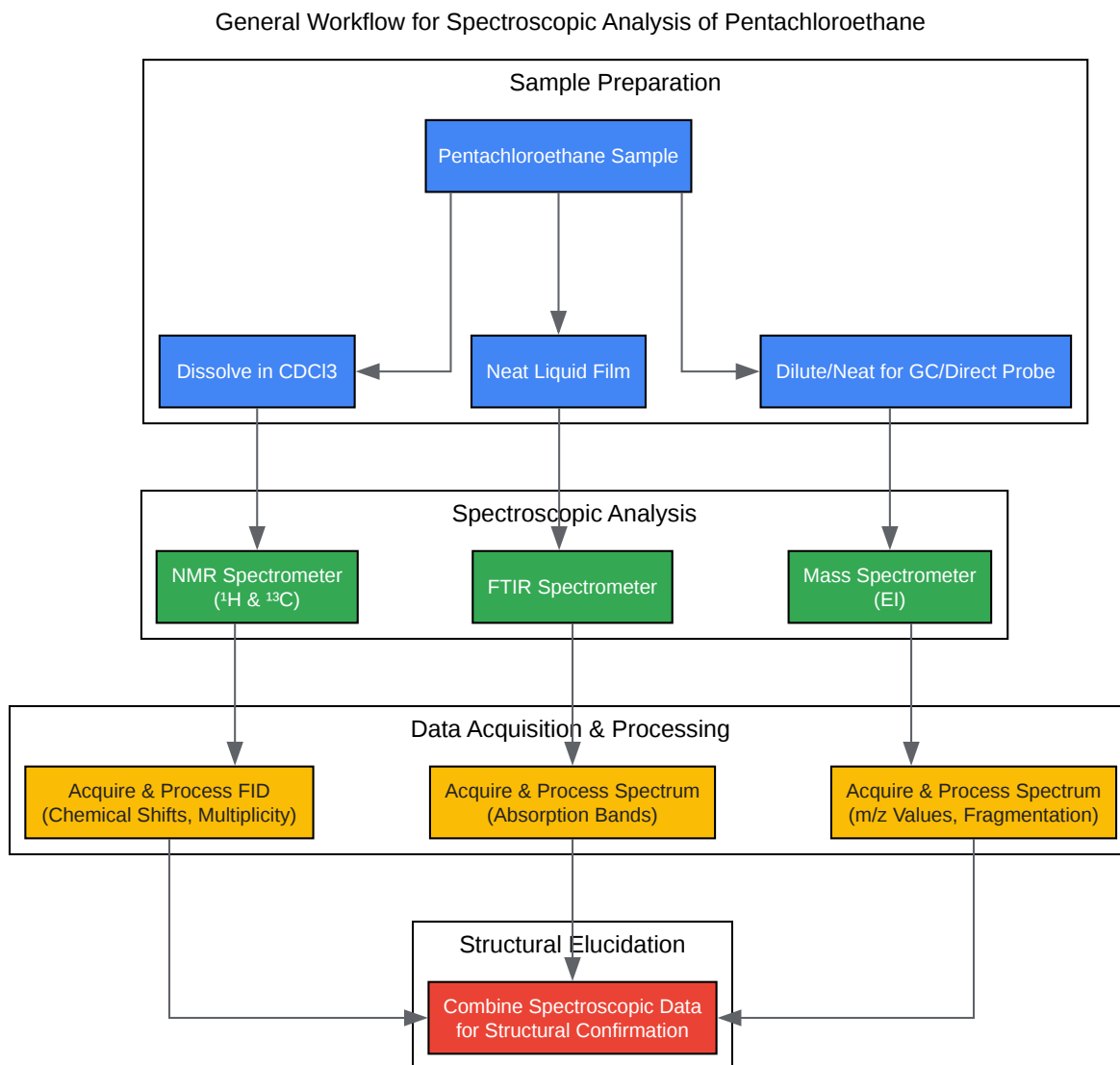
Procedure:

- Sample Introduction:
 - Via GC: Prepare a dilute solution of **pentachloroethane** in a volatile solvent. Inject a small volume (e.g., 1 μL) into the GC. The compound will be separated from the solvent and elute into the mass spectrometer's ion source at a specific retention time.
 - Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.
- Ionization:
 - In the ion source, the vaporized **pentachloroethane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion (M^+), and to fragment into smaller, positively charged ions.
- Mass Analysis:
 - The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - The separated ions are detected, and the signal is amplified.

- The instrument's software plots the relative abundance of each ion as a function of its m/z value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **pentachloroethane**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of pentachloroethane.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data of Pentachloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166500#spectroscopic-data-for-pentachloroethane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com